molecular formula C7H11NO2 B3366701 (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid CAS No. 1427203-53-9

(R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid

Cat. No.: B3366701
CAS No.: 1427203-53-9
M. Wt: 141.17 g/mol
InChI Key: TWXWMEGIVQLEOG-RXMQYKEDSA-N
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Description

®-5-Aza-spiro[2.4]heptane-7-carboxylic acid is a unique spirocyclic compound characterized by its azaspiro structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework imparts distinct chemical properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Aza-spiro[2.4]heptane-7-carboxylic acid typically involves the formation of the spirocyclic ring system. One method includes the hydrogenation of 7-phenyltricyclo[4.1.0.02,7]heptane-1-carboxylic acid over Raney nickel, which occurs in a syn-stereoselective fashion . Another approach involves the synthesis of tert-butyl (7S)-5-azaspiro[2.4]heptane-7-ylcarbamate, which is suitable for industrial large-scale production due to its high optical purity and simple process .

Industrial Production Methods: Industrial production methods focus on optimizing yield and purity. The process often involves the use of readily available raw materials and straightforward reaction conditions to ensure scalability. For instance, the synthesis of tert-butyl (7S)-5-azaspiro[2.4]heptane-7-ylcarbamate is designed to be efficient and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: ®-5-Aza-spiro[2.4]heptane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of primary alcohols to carboxylic acids.

    Reduction: Reduction of carboxylic acids to alcohols using lithium aluminum hydride.

    Substitution: Formation of amides from carboxylic acids and amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Dicyclohexylcarbodiimide (DCC) for amide formation.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides.

Scientific Research Applications

®-5-Aza-spiro[2.4]heptane-7-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-5-Aza-spiro[2.4]heptane-7-carboxylic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to engage in unique binding interactions with enzymes and receptors, influencing various biochemical pathways. For instance, it may act on disintegrin and metalloproteinase domain-containing protein 17, affecting cellular processes .

Comparison with Similar Compounds

  • ®-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
  • 2-oxa-1-azaspiro[bicyclo[3.2.0]]heptanes

Comparison: ®-5-Aza-spiro[2.4]heptane-7-carboxylic acid stands out due to its specific spirocyclic framework, which imparts unique chemical properties. Compared to other azaspiro compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable target for synthetic and medicinal chemistry .

Properties

IUPAC Name

(7R)-5-azaspiro[2.4]heptane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)5-3-8-4-7(5)1-2-7/h5,8H,1-4H2,(H,9,10)/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXWMEGIVQLEOG-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CNC[C@@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301241468
Record name 5-Azaspiro[2.4]heptane-7-carboxylic acid, (7R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427203-53-9
Record name 5-Azaspiro[2.4]heptane-7-carboxylic acid, (7R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427203-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azaspiro[2.4]heptane-7-carboxylic acid, (7R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid
Reactant of Route 2
(R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid
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(R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid
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(R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid
Reactant of Route 5
(R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid
Reactant of Route 6
(R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid

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